N-{4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide
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Overview
Description
N-{4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound featuring a combination of fluorophenyl, sulfanyl, and imidazole moieties
Mechanism of Action
Target of action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . Sulfonamides are often used as inhibitors of enzymes, particularly those involved in the biosynthesis of folic acid .
Mode of action
The mode of action of imidazole and sulfonamide derivatives can vary widely depending on the specific compound and its targets. Generally, they can act as inhibitors, blocking the activity of their target, or as modulators, altering the activity of their target .
Biochemical pathways
The biochemical pathways affected by imidazole and sulfonamide derivatives can be diverse, reflecting the wide range of their biological targets. For example, sulfonamides are often used to inhibit the biosynthesis of folic acid, a critical pathway in many microorganisms .
Pharmacokinetics
The ADME properties of imidazole and sulfonamide derivatives can vary widely depending on the specific compound. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of imidazole and sulfonamide derivatives can be diverse, reflecting the wide range of their biological targets and modes of action. These effects can include the inhibition of enzyme activity, alteration of receptor signaling, and modulation of ion channel function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole and sulfonamide derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the fluorophenyl group: This step involves the nucleophilic aromatic substitution of a suitable fluorophenyl precursor.
Sulfanyl group attachment: The sulfanyl group can be introduced via a thiol-ene reaction or similar methodologies.
Final assembly: The final step involves coupling the intermediate products under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-{4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the imidazole core and exhibit similar biological activities.
Fluorophenyl derivatives: Compounds with fluorophenyl groups are known for their enhanced stability and biological activity.
Uniqueness
N-{4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties not commonly found in other compounds .
Properties
IUPAC Name |
N-[4-[[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S2/c1-13(23)21-16-5-7-17(8-6-16)27(24,25)22-10-9-20-18(22)26-12-14-3-2-4-15(19)11-14/h2-8,11H,9-10,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTNGHIENOSXAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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